molecular formula C7H9N3O4 B096082 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid CAS No. 16935-04-9

3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid

Cat. No.: B096082
CAS No.: 16935-04-9
M. Wt: 199.16 g/mol
InChI Key: QIJTUXYFQLHGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid typically involves the nitration of 2-methylimidazole followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Alkylating Agents: 3-bromopropanoic acid or similar compounds.

    Acids and Bases: Concentrated nitric acid, sulfuric acid, sodium hydroxide, etc.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is unique due to its combination of a nitroimidazole ring and a propanoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methyl-4-nitroimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-8-6(10(13)14)4-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJTUXYFQLHGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434757
Record name 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16935-04-9
Record name 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.